tert-butyl N-(3-chlorothiophen-2-yl)carbamate
Overview
Description
tert-butyl N-(3-chlorothiophen-2-yl)carbamate is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chlorothiophen-2-yl)carbamate typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with tert-butyl carbamate. This reaction is often facilitated by the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HoBt) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the bulk manufacturing process generally involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-chlorothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiophene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-chlorothiophen-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chlorothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-chlorothiophen-2-yl)carbamate: Similar structure but with the chlorine atom at a different position on the thiophene ring.
tert-Butyl carbamate: Lacks the thiophene ring and chlorine atom, making it less complex.
Uniqueness
tert-butyl N-(3-chlorothiophen-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the 3-chlorothiophene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
tert-butyl N-(3-chlorothiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVZIQSSJFSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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